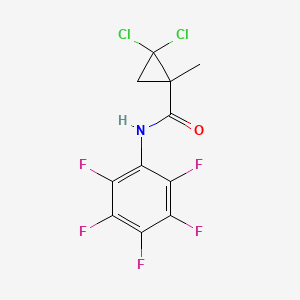
2,2-dichloro-1-methyl-N-(pentafluorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-cyclopropanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropane ring, multiple halogen atoms, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under controlled conditions.
Introduction of Halogen Atoms: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pentafluorophenyl Group: This step involves the reaction of a pentafluorophenyl derivative with the cyclopropane intermediate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2,2-Dichloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive compound.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2-dichloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-methyl-1-cyclopropanecarboxamide: Lacks the pentafluorophenyl group, resulting in different chemical properties.
1-Methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-cyclopropanecarboxamide: Lacks the dichloro substitution, affecting its reactivity and stability.
2,2-Dichloro-1-methyl-N-phenyl-1-cyclopropanecarboxamide: Contains a phenyl group instead of a pentafluorophenyl group, leading to different electronic and steric effects.
Uniqueness
The presence of both dichloro and pentafluorophenyl groups in 2,2-dichloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-cyclopropanecarboxamide imparts unique chemical properties, such as increased stability, reactivity, and potential biological activity, making it distinct from similar compounds.
Properties
Molecular Formula |
C11H6Cl2F5NO |
|---|---|
Molecular Weight |
334.07 g/mol |
IUPAC Name |
2,2-dichloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H6Cl2F5NO/c1-10(2-11(10,12)13)9(20)19-8-6(17)4(15)3(14)5(16)7(8)18/h2H2,1H3,(H,19,20) |
InChI Key |
CQUZSSANYBHXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















